molecular formula C7H13NO B2867229 6-Methoxy-2-azaspiro[3.3]heptane CAS No. 1638784-96-9

6-Methoxy-2-azaspiro[3.3]heptane

Cat. No.: B2867229
CAS No.: 1638784-96-9
M. Wt: 127.187
InChI Key: KLOVQWYQYLKOSU-UHFFFAOYSA-N
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Description

6-Methoxy-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a methoxy group and an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the alkylation of an appropriate amine with a methoxy-substituted alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction conditions and improve efficiency. The use of protecting groups and subsequent deprotection steps can also be employed to enhance the overall yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azaspiro ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

6-Methoxy-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. Its unique structure allows it to fit into specific binding pockets, thereby influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in place of the methoxy group.

    1-Azaspiro[3.3]heptane: Lacks the methoxy group, making it less polar and potentially altering its biological activity.

    2-Azaspiro[3.3]heptane: A simpler structure without the methoxy substitution, used as a core structure in various drug discovery programs.

Uniqueness

6-Methoxy-2-azaspiro[33]heptane is unique due to the presence of the methoxy group, which imparts distinct chemical properties and enhances its potential as a versatile intermediate in synthetic chemistry

Properties

IUPAC Name

6-methoxy-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOVQWYQYLKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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